

Application Note: C₂₀H₁₈BrN₃-Functionalized Nanoparticles for Targeted Cancer Therapy and Bioimaging

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Compound of Interest

Compound Name: C₂₀H₁₈BrN₃

Cat. No.: B142555

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Introduction

The compound **C₂₀H₁₈BrN₃**, a novel synthetic heterocyclic molecule, has demonstrated significant potential for application in targeted drug delivery systems. Its unique structure, featuring a bromine substituent and a nitrogen-rich aromatic system, imparts properties that are highly advantageous for both tumor targeting and fluorescence-based bioimaging. When integrated into a nanocarrier system, **C₂₀H₁₈BrN₃** can serve as a targeting ligand for specific receptors overexpressed on cancer cells, while its intrinsic fluorescence allows for real-time tracking of the nanoparticles. This application note describes the use of **C₂₀H₁₈BrN₃**-functionalized nanoparticles for the targeted delivery of chemotherapeutic agents to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Nanoparticle-based drug delivery systems offer several advantages in cancer treatment, including improved pharmacokinetics, precise tumor targeting, and reduced side effects.[1] By encapsulating potent anticancer drugs within a biocompatible nanocarrier, the systemic toxicity of the drug can be significantly reduced.[2] The addition of a targeting moiety, such as **C₂₀H₁₈BrN₃**, to the nanoparticle surface further enhances the specificity of drug delivery, ensuring that the therapeutic agent is concentrated at the tumor site.[3][4] This targeted approach not only improves the therapeutic index of the encapsulated drug but also allows for lower doses to be administered, further mitigating adverse effects.[5]

Principle of the Method

The targeted drug delivery system described herein consists of three main components: a biodegradable polymeric nanoparticle core, an encapsulated chemotherapeutic drug, and the **C20H18BrN3** targeting ligand conjugated to the nanoparticle surface. The nanoparticle core, typically composed of a polymer such as poly(lactic-co-glycolic acid) (PLGA), serves as a robust and biocompatible carrier for the drug. The chemotherapeutic agent is encapsulated within the PLGA matrix during the nanoparticle formulation process. Finally, the **C20H18BrN3** molecule is covalently attached to the surface of the nanoparticles.

Upon systemic administration, the **C20H18BrN3**-functionalized nanoparticles circulate in the bloodstream and preferentially accumulate at the tumor site due to the enhanced permeability and retention (EPR) effect.^[6] The **C20H18BrN3** ligand then facilitates active targeting by binding to its specific receptor on the cancer cell surface, leading to receptor-mediated endocytosis of the nanoparticles.^[7] Once inside the cancer cell, the biodegradable PLGA matrix degrades, releasing the encapsulated drug in a sustained manner, leading to cancer cell death.^[8] The intrinsic fluorescence of the **C20H18BrN3** molecule allows for the visualization of nanoparticle uptake and distribution within the cells and tissues using fluorescence microscopy.^{[9][10][11]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the **C20H18BrN3**-functionalized nanoparticle system.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Formulation	Average Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Blank PLGA NP	150 ± 5.2	0.12 ± 0.02	-25.3 ± 1.8
Drug-Loaded PLGA NP	165 ± 6.1	0.15 ± 0.03	-22.8 ± 2.1
C20H18BrN3-PLGA NP	170 ± 5.8	0.14 ± 0.02	-18.5 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle Formulation	Drug Loading Content (%)	Encapsulation Efficiency (%)
Drug-Loaded PLGA NP	8.5 ± 0.7	82.3 ± 4.5
C20H18BrN3-PLGA NP	8.2 ± 0.6	80.1 ± 3.9

Table 3: In Vitro Cytotoxicity (IC50 Values)

Treatment	Cancer Cell Line (e.g., MCF-7)	Normal Cell Line (e.g., MCF-10A)
Free Drug	2.5 µg/mL	0.8 µg/mL
Drug-Loaded PLGA NP	1.8 µg/mL	1.5 µg/mL
C20H18BrN3-PLGA NP	0.6 µg/mL	1.2 µg/mL

Experimental Protocols

Protocol 1: Synthesis of C20H18BrN3-Functionalized Drug-Loaded Nanoparticles

1.1. Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Chemotherapeutic drug (e.g., Doxorubicin)
- C20H18BrN3 with a carboxyl functional group for conjugation
- Polyvinyl alcohol (PVA)
- Dichloromethane (DCM)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Deionized water

1.2. Method:

- Dissolve 100 mg of PLGA and 10 mg of the chemotherapeutic drug in 5 mL of DCM.
- Prepare a 2% (w/v) PVA solution in deionized water.
- Add the PLGA/drug solution to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on ice.
- Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation.
- Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
- Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
- To functionalize with **C20H18BrN3**, resuspend the nanoparticles in 10 mL of deionized water.
- Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension and incubate for 30 minutes to activate the carboxyl groups on the PLGA.
- Add 2 mg of carboxyl-functionalized **C20H18BrN3** and stir the reaction mixture for 12 hours at room temperature.
- Purify the **C20H18BrN3**-functionalized nanoparticles by centrifugation and wash three times with deionized water.
- Lyophilize the final nanoparticle product for long-term storage.

Protocol 2: In Vitro Drug Release Study

2.1. Materials:

- **C20H18BrN3**-functionalized drug-loaded nanoparticles
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

- Dialysis membrane (MWCO 10 kDa)

2.2. Method:

- Disperse 10 mg of the drug-loaded nanoparticles in 2 mL of PBS (pH 7.4 or 5.5).
- Transfer the nanoparticle suspension into a dialysis bag.
- Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer.
- Maintain the beaker at 37°C with gentle stirring.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
- Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.

Protocol 3: Cell Viability Assay

3.1. Materials:

- Cancer cell line and a normal cell line
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- Free drug, drug-loaded nanoparticles, and **C20H18BrN3**-functionalized nanoparticles
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Dimethyl sulfoxide (DMSO)

3.2. Method:

- Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

- Prepare serial dilutions of the free drug and nanoparticle formulations in the cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the treatments.
- Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control cells and determine the IC₅₀ values.

Protocol 4: Cellular Uptake and Bioimaging

4.1. Materials:

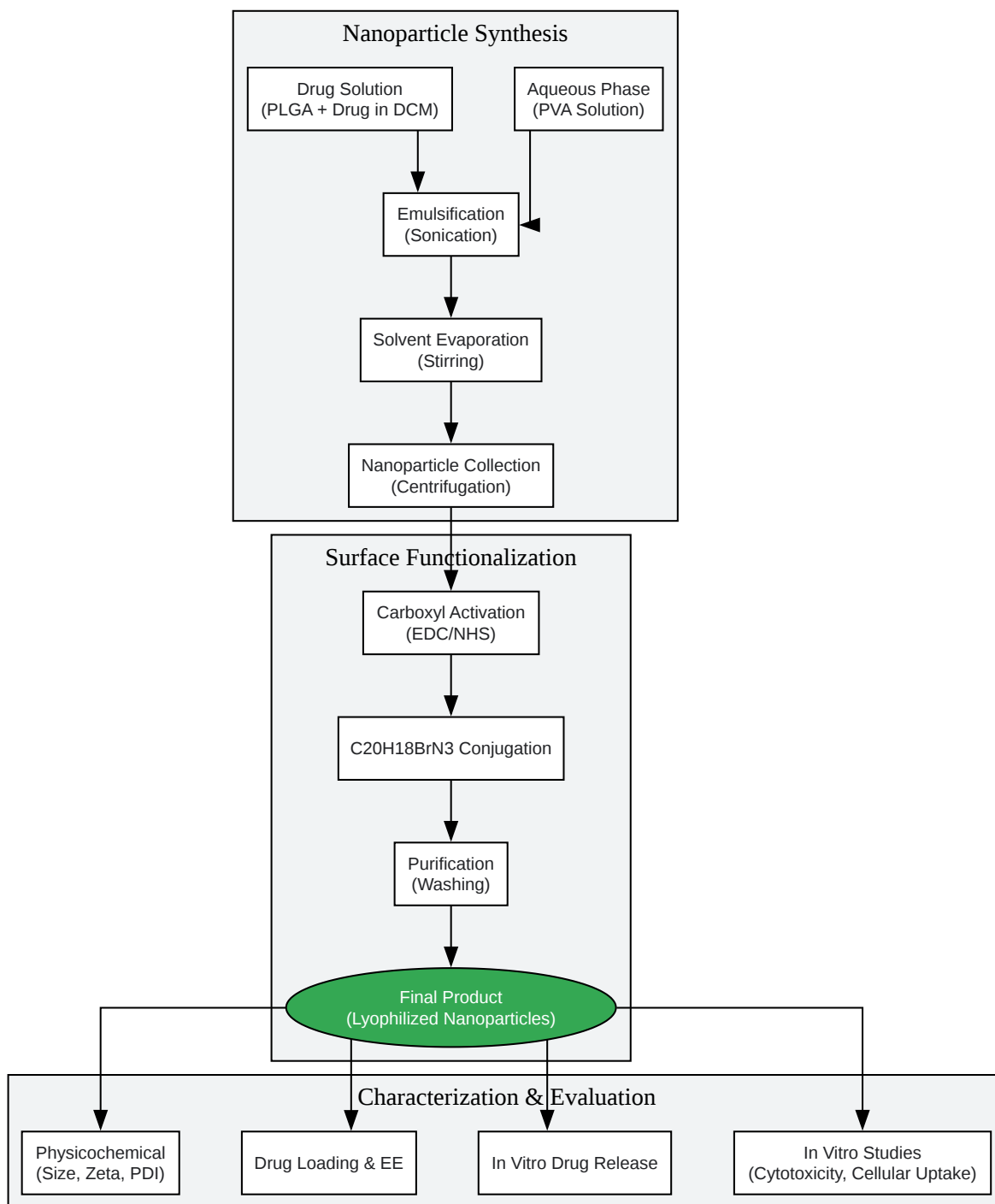
- Cancer cell line
- **C20H18BrN3**-functionalized drug-loaded nanoparticles
- Fluorescence microscope
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

4.2. Method:

- Seed the cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat the cells with the **C20H18BrN3**-functionalized nanoparticles at a specific concentration for different time points (e.g., 1, 4, and 12 hours).

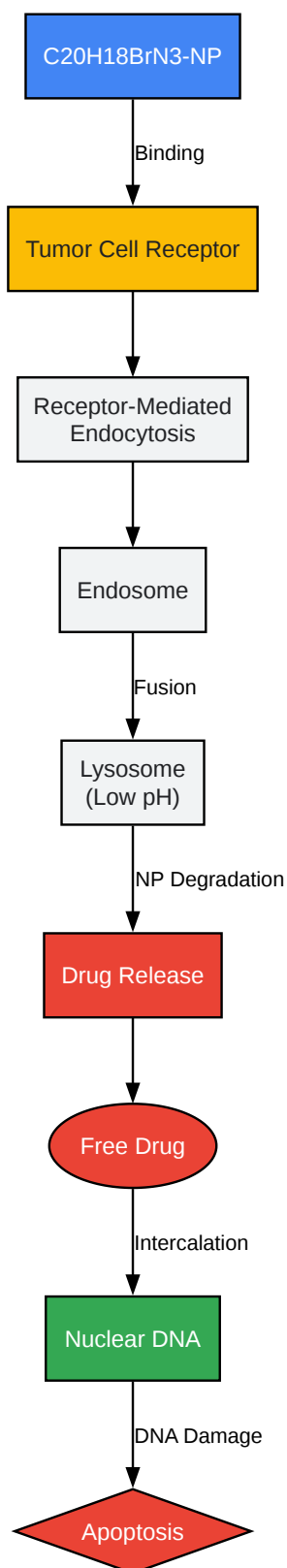
- After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Stain the cell nuclei with DAPI for 5 minutes.
- Mount the coverslips on glass slides.
- Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The **C20H18BrN3** will emit fluorescence at its characteristic wavelength, and the DAPI will stain the nucleus.

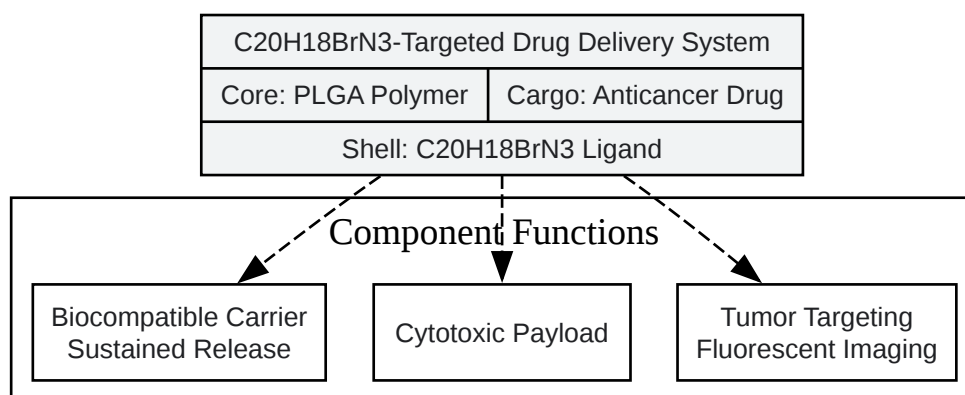
Visualizations



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Caption: Experimental workflow for the synthesis and evaluation of **C₂₀H₁₈BrN₃**-functionalized nanoparticles.





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